molecular formula C22H26N4O2 B5546784 (3S*,4R*)-N,N-dimethyl-1-{[3-(5-methyl-2-furyl)-1H-pyrazol-5-yl]carbonyl}-4-(4-methylphenyl)pyrrolidin-3-amine

(3S*,4R*)-N,N-dimethyl-1-{[3-(5-methyl-2-furyl)-1H-pyrazol-5-yl]carbonyl}-4-(4-methylphenyl)pyrrolidin-3-amine

Cat. No. B5546784
M. Wt: 378.5 g/mol
InChI Key: AGPWLNHZMHWVKW-FXAWDEMLSA-N
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Description

Synthesis Analysis

The synthesis of similar pyrrolidin-3-amines involves multi-step reactions that typically include the condensation of key precursors. These processes are often characterized by their efficiency in introducing various substituents into the pyrrolidin-2-one nucleus, crucial for the synthesis of new compounds with desired properties (Rubtsova et al., 2020).

Molecular Structure Analysis

Compounds like (3S*,4R*)-N,N-dimethyl-1-{[3-(5-methyl-2-furyl)-1H-pyrazol-5-yl]carbonyl}-4-(4-methylphenyl)pyrrolidin-3-amine often exhibit complex molecular structures. Crystallographic studies provide insights into the planarity and intermolecular interactions of similar compounds. These studies use techniques like X-ray diffraction to reveal the spatial arrangement of atoms and the geometry of the molecule (Ganapathy et al., 2015).

Chemical Reactions and Properties

The reactivity of such compounds often involves the interaction of functional groups like amides, ketones, and aromatic systems. The presence of these groups can lead to various chemical reactions, including condensation and substitution reactions, which are fundamental in synthesizing derivatives with specific properties (Moreno-Suárez et al., 2023).

Physical Properties Analysis

The physical properties, such as melting points, solubility, and crystallinity, are crucial for understanding the behavior of these compounds under different conditions. These properties are often determined through thermal and solubility studies, providing valuable information for their practical application (Fleck et al., 2003).

Scientific Research Applications

Heterocyclic Compound Synthesis

Novel Syntheses Approaches

Researchers have developed efficient methods for synthesizing pyridine-pyrimidines and their bis-derivatives, utilizing triazine diphosphonium hydrogen sulfate ionic liquid supported on functionalized nanosilica as a reusable catalyst. This method is noted for its easy recovery, reusability, and excellent activity of the catalyst, providing a green chemistry approach to heterocyclic synthesis (Rahmani et al., 2018).

Pyrrolidin-2-ones Derivatives

The synthesis of pyrrolidin-2-ones derivatives, which are non-aromatic heterocyclic compounds, has been explored due to their presence in many natural products and biologically active molecules. The possibility of introducing various substituents into the nucleus of pyrrolidin-2-ones is of great importance for the synthesis of new medicinal molecules with improved biological activity (Rubtsova et al., 2020).

Potential Applications in Drug Development

Antimicrobial Agents

Some novel bis-α,β-unsaturated ketones and other derivatives have been synthesized and evaluated for their antimicrobial properties. The structural elucidation of these compounds was based on their spectral properties, elemental analyses, and, wherever possible, by alternate synthesis methods. This research contributes to the development of new antimicrobial agents (Altalbawy, 2013).

Enantioselective Syntheses

Highly enantioselective syntheses of (S)-2-aryl-Boc-pyrrolidines have been achieved, which is significant for the development of chiral drug molecules. This method involves an asymmetric Michael addition and a stereoselective alkylation, demonstrating the importance of stereochemistry in drug development (Wu et al., 1996).

properties

IUPAC Name

[(3S,4R)-3-(dimethylamino)-4-(4-methylphenyl)pyrrolidin-1-yl]-[5-(5-methylfuran-2-yl)-1H-pyrazol-3-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H26N4O2/c1-14-5-8-16(9-6-14)17-12-26(13-20(17)25(3)4)22(27)19-11-18(23-24-19)21-10-7-15(2)28-21/h5-11,17,20H,12-13H2,1-4H3,(H,23,24)/t17-,20+/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AGPWLNHZMHWVKW-FXAWDEMLSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2CN(CC2N(C)C)C(=O)C3=NNC(=C3)C4=CC=C(O4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=C(C=C1)[C@@H]2CN(C[C@H]2N(C)C)C(=O)C3=NNC(=C3)C4=CC=C(O4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H26N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

378.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(3S*,4R*)-N,N-dimethyl-1-{[3-(5-methyl-2-furyl)-1H-pyrazol-5-yl]carbonyl}-4-(4-methylphenyl)pyrrolidin-3-amine

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